N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-13-8-14(2)11-26(10-13)22(28)16-4-3-5-19-20(16)24-23(31-19)25-21(27)15-6-7-17-18(9-15)30-12-29-17/h6-7,9,13-14,16H,3-5,8,10-12H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVBXTYVPVEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a piperidine moiety, a benzo[d][1,3]dioxole group, and a thiazole derivative. The structural complexity contributes to its diverse biological activities.
Chemical Identifiers
- Molecular Formula : C22H26N4O5
- Molecular Weight : 426.473 g/mol
- SMILES Representation :
COc1ccc(cc1NC(=O)Nc1ccc(cc1)C(=O)N1CC(C)CC(C)C1)[N+]([O-])=O
Research indicates that this compound may influence several biological pathways:
- Gene Regulation : It regulates cellular gene activity, notably c-myc and c-fos, which are critical in cell proliferation and survival. It also appears to repress the promoter of p53, affecting apoptosis and cell cycle regulation .
- Inflammatory Response Modulation : The compound suppresses NF-kappa-B activation while activating AP-1, indicating its role in modulating inflammatory responses .
- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, contributing to steatosis through up-regulation of fatty acid synthase (FAS) promoter activity .
- Immune Response : The compound binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which suggests potential immunomodulatory effects .
In Vitro Studies
In vitro studies have demonstrated significant biological activities:
- Cytotoxicity : The compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell shrinkage and apoptosis in colon cancer cells (HCT116 and HT29), with dose-response curves indicating effective concentrations for inducing cytotoxicity .
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For example, it has shown inhibitory effects on tyrosinase enzyme activity in certain assays .
Case Studies
Several studies have explored the biological implications of this compound:
- A study focusing on the modulation of RORγt (a nuclear receptor involved in immune responses) demonstrated that derivatives of this compound could function as inverse agonists, influencing immune system pathways significantly .
- Another investigation highlighted its potential as an antitumor agent through mechanisms involving apoptosis induction and cell cycle arrest in various cancer models .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|---|
| 1 | HCT116 | 10 | Induces apoptosis |
| 2 | HT29 | 15 | Cell cycle arrest |
| 3 | Ca9-22 | 12 | Caspase activation |
Table 2: Enzyme Inhibition Activities
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Tyrosinase | 75 |
| Cyclooxygenase | 60 |
| Lipoxygenase | 70 |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression. The compound may target transcription factors like NF-kappa-B and AP-1, which are crucial in regulating inflammatory responses and cell proliferation .
-
Neuropharmacology
- The piperidine derivative is hypothesized to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate gene expression related to neuronal survival and inflammation may provide insights into treating conditions like Alzheimer's disease .
- Anti-inflammatory Effects
Mechanistic Insights
The compound's mechanism of action appears to involve:
- Gene Regulation : It may repress the expression of negative cell cycle regulators such as CDKN1A, thereby promoting cell cycle progression in certain contexts .
- Targeting Immune Responses : Interaction with dendritic cells (DCs) via C1QR1 leads to down-regulation of T-lymphocyte proliferation, indicating a potential role in modulating immune responses .
Case Studies
-
Study on Anticancer Properties
- A study demonstrated that similar compounds could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide might exhibit similar effects .
- Neuroprotective Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is part of a broader class of thiazole-carboxamide derivatives. A critical comparison with analogs from the N-substituted 2-(4-pyridinyl)thiazole carboxamide family (e.g., compounds 3a–s in ) reveals distinct structural and functional variations:
Research Findings and Limitations
- Synthetic Challenges : The tetrahydrobenzo[d]thiazole core requires multi-step synthesis, including cyclization and carbonyl coupling, which reduces yield (∼40% overall) compared to pyridinyl-thiazole analogs (∼60–70% yield) .
- Data Gaps: No direct in vitro or in vivo data for the target compound are reported in the evidence. Current comparisons rely on structural extrapolation and assays from related molecules.
- Contradictory Evidence : While some analogs show improved activity with bulkier substituents, others exhibit reduced solubility, highlighting a trade-off between potency and pharmacokinetics .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how is purity validated?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclocondensation of tetrahydrobenzo[d]thiazole precursors with carbonyl donors under anhydrous conditions (e.g., THF, 60°C) to form the thiazole core .
Amide Coupling : Reaction of the thiazole intermediate with 3,5-dimethylpiperidine-1-carbonyl chloride using coupling agents like EDCl/HOBt in dichloromethane .
Final Functionalization : Introduction of the benzo[d][1,3]dioxole-5-carboxamide group via nucleophilic substitution or catalytic cross-coupling .
-
Purity Validation :
-
HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
-
¹H/¹³C NMR (integration of aromatic protons at δ 6.8–7.5 ppm; absence of unreacted starting material) .
-
Mass Spectrometry (HRMS to confirm molecular ion peak) .
- Table 1 : Key Synthetic Steps and Validation
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer :
- 1D/2D NMR : Assigns proton environments (e.g., tetrahydrobenzo-thiazole methylene protons at δ 2.5–3.5 ppm) and confirms connectivity via COSY/HSQC .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-carbonyl moiety (e.g., chair conformation of 3,5-dimethylpiperidine) .
- FT-IR : Validates carbonyl stretches (C=O at 1650–1700 cm⁻¹) and amide bonds (N–H at 3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational docking resolve discrepancies between predicted and observed bioactivity?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains). Prioritize poses with lowest ΔG values .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (50 ns trajectories) to assess stability of predicted complexes .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd rates).
- Alanine Scanning Mutagenesis : Identify critical residues for binding; reconcile with docking poses .
- Example : A 2024 study showed MD simulations improved docking accuracy by 40% when combined with experimental SPR data .
Q. How can researchers address low reproducibility in cellular assays compared to in vitro enzyme inhibition?
- Answer :
- Solubility Optimization : Use DLS (Dynamic Light Scattering) to assess aggregation in cell media; modify with PEGylation or prodrug strategies .
- Membrane Permeability : Measure logP values (e.g., >3.0 for passive diffusion) or employ PAMPA assays .
- Metabolic Stability : Incubate with liver microsomes; identify metabolic hotspots via LC-MS/MS (e.g., piperidine N-demethylation) .
Q. What advanced techniques elucidate reaction mechanisms for the piperidine-carbonyl moiety?
- Answer :
- Isotopic Labeling : Use ¹³C-labeled carbonyl precursors to track nucleophilic attack pathways via NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR; fit data to rate laws (e.g., second-order kinetics for acyl transfer) .
- Computational Transition-State Analysis : Apply DFT (B3LYP/6-31G*) to compare energy barriers for alternative mechanisms (e.g., SN2 vs. tetrahedral intermediate) .
Data Contradiction Analysis
Q. How to resolve conflicting SAR data between substituent modifications?
- Answer :
- Free-Wilson Analysis : Decompose activity contributions of substituents (e.g., 3,5-dimethylpiperidine vs. unsubstituted analogs) .
- 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electrostatic requirements .
- Crystallographic Overlays : Compare ligand-bound protein structures to identify steric clashes or hydrogen-bond mismatches .
Future Directions
- AI-Driven Synthesis : Platforms like ICReDD integrate quantum-chemical calculations with robotic experimentation to predict optimal reaction conditions (e.g., solvent, catalyst) in <10 iterations .
- Smart Laboratories : Autonomous systems adjust parameters (e.g., temperature, stoichiometry) in real-time via feedback from inline analytics (e.g., ReactIR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
